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Compound of Interest

Compound Name: Bmpr2-IN-1

Cat. No.: B12389431 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity and kinetics of

Bmpr2-IN-1, a selective inhibitor of the Bone Morphogenetic Protein Receptor Type II

(BMPR2). This document is intended for researchers, scientists, and drug development

professionals interested in the therapeutic potential of targeting BMPR2 in various diseases,

including pulmonary arterial hypertension (PAH), Alzheimer's disease, and cancer.

Quantitative Data Summary
The binding affinity and inhibitory activity of Bmpr2-IN-1 have been characterized using

established biochemical and biophysical assays. The key quantitative data are summarized in

the table below for easy comparison and reference.

Parameter Value Compound Target Assay Type Reference

KD 83.5 nM

Bmpr2-IN-1

(Compound

8a)

BMPR2 Not Specified [1]

IC50 506 nM

Bmpr2-IN-1

(Compound

8a)

BMPR2 Kinase Glo [1]
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Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific

findings. Below are the methodologies employed for determining the binding affinity and

inhibitory activity of Bmpr2-IN-1, based on the primary literature[1].

Determination of IC50 Value (Kinase Glo Assay)
The half-maximal inhibitory concentration (IC50) of Bmpr2-IN-1 against BMPR2 was

determined using the Kinase Glo® luminescent kinase assay platform. This assay quantifies

the amount of ATP remaining in solution following a kinase reaction, where a decrease in ATP

corresponds to an increase in kinase activity.

Materials:

Recombinant human BMPR2 kinase domain

Bmpr2-IN-1 (Compound 8a)

Kinase Glo® Reagent (Promega)

ATP

Substrate peptide

Assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

384-well white plates

Procedure:

A serial dilution of Bmpr2-IN-1 was prepared in DMSO and then diluted in the assay buffer.

The recombinant BMPR2 kinase, substrate peptide, and ATP were mixed in the assay buffer.

The kinase reaction was initiated by adding the enzyme/substrate/ATP mixture to the wells of

a 384-well plate containing the diluted Bmpr2-IN-1 or DMSO control.

The reaction was incubated at room temperature for a specified period (e.g., 60 minutes).
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Following incubation, an equal volume of Kinase Glo® reagent was added to each well to

stop the kinase reaction and initiate the luminescent signal.

The plate was incubated for an additional 10 minutes at room temperature to allow the

luminescent signal to stabilize.

Luminescence was measured using a plate reader.

The IC50 value was calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Determination of Binding Affinity (KD)
While the specific method for determining the dissociation constant (KD) for Bmpr2-IN-1 was

not detailed in the initial source, a common and robust method for such a determination is the

Differential Scanning Fluorimetry (DSF) assay, also known as the Thermal Shift Assay™. This

biophysical technique measures the change in the thermal denaturation temperature of a

protein in the presence of a ligand. An increase in the melting temperature (Tm) indicates

ligand binding and stabilization of the protein.

Materials:

Recombinant human BMPR2 kinase domain

Bmpr2-IN-1 (Compound 8a)

SYPRO Orange dye (or equivalent)

Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)

qPCR instrument capable of monitoring fluorescence over a temperature gradient

Procedure:

The recombinant BMPR2 kinase domain was diluted in the assay buffer.

A serial dilution of Bmpr2-IN-1 was prepared.
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The BMPR2 protein solution, SYPRO Orange dye, and either Bmpr2-IN-1 or a vehicle

control were mixed in the wells of a 96-well qPCR plate.

The plate was sealed and placed in a qPCR instrument.

The temperature was gradually increased from a starting temperature (e.g., 25°C) to a final

temperature (e.g., 95°C) with fluorescence readings taken at each temperature increment.

The melting temperature (Tm) was determined by identifying the temperature at which the

fluorescence intensity is at its maximum, which corresponds to the protein's unfolding

transition.

The change in melting temperature (ΔTm) was calculated by subtracting the Tm of the

protein with the vehicle control from the Tm of the protein with Bmpr2-IN-1.

The KD value was then derived by fitting the ΔTm values to a dose-response curve.

Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for a clear

understanding. The following diagrams were generated using Graphviz (DOT language) to

illustrate the BMPR2 signaling pathway and a representative experimental workflow.

BMPR2 Signaling Pathway
The Bone Morphogenetic Protein (BMP) signaling pathway is initiated by the binding of BMP

ligands to a complex of type I and type II serine/threonine kinase receptors. BMPR2 is a critical

type II receptor in this pathway. Upon ligand binding, the constitutively active BMPR2

phosphorylates and activates the type I receptor, which in turn phosphorylates downstream

SMAD proteins. These activated SMADs then translocate to the nucleus to regulate gene

expression.
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Caption: Canonical BMPR2 signaling pathway and the inhibitory action of Bmpr2-IN-1.
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Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of Bmpr2-IN-1
using a kinase activity assay.
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Caption: Workflow for determining the IC50 value of Bmpr2-IN-1.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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